Technical Support Center: BMS-986169 In Vivo Efficacy Studies

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting in vivo efficacy studies with **BMS-986169**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BMS-986169?

BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It binds to an allosteric site on the GluN2B subunit, thereby inhibiting its function.[1][3] This modulation is being investigated for its potential therapeutic effects in conditions such as treatment-resistant depression.[1][4]

Q2: What is the relationship between BMS-986169 and BMS-986163?

BMS-986169 is the active parent molecule.[4] BMS-986163 is a water-soluble phosphate prodrug of **BMS-986169**.[1][4] Due to the poor aqueous solubility of **BMS-986169**, the prodrug was developed to facilitate intravenous administration in preclinical and clinical studies.[1][5] Following administration, BMS-986163 is rapidly converted to the active compound, **BMS-986169**, in vivo.[4][6]

Q3: What are the key preclinical antidepressant-like effects observed with **BMS-986169**?



In rodent models, intravenous administration of **BMS-986169** has demonstrated antidepressant-like effects, including:

- Reduced immobility in the mouse forced swim test.[1][3]
- Decreased latency in the novelty-suppressed feeding test.[1][3]
- Increased ex vivo hippocampal long-term potentiation (LTP) 24 hours after administration.[1]
 [3]

Troubleshooting Guide

Problem 1: Difficulty dissolving **BMS-986169** for in vivo administration.

- Question: I am having trouble dissolving BMS-986169 for my in vivo study. What is the recommended formulation?
- Answer: BMS-986169 has poor aqueous solubility.[1][5] For intravenous administration, it is highly recommended to use the water-soluble phosphate prodrug, BMS-986163.[5] If you must use the parent compound, non-aqueous vehicles may be necessary, but these should be carefully validated for tolerability and potential confounding effects in your animal model. The development of BMS-986163 was specifically to overcome the solubility limitations of BMS-986169 for in vivo studies.[5]

Problem 2: Lack of expected efficacy in behavioral models (e.g., forced swim test).

- Question: I am not observing the reported antidepressant-like effects of BMS-986169 in my mouse forced swim test. What could be the issue?
- Answer: Several factors could contribute to a lack of efficacy. Consider the following:
 - Target Engagement: First, confirm that the compound is reaching its target. Intravenous
 administration of BMS-986169 or its prodrug has been shown to dose-dependently
 increase GluN2B receptor occupancy.[1][3] If possible, measure plasma and brain
 concentrations of the compound to ensure adequate exposure.
 - Dosing and Administration: Review your dosing regimen. Preclinical studies have demonstrated efficacy with intravenous administration.[1] Oral bioavailability of BMS-



986169 is poor (F=2.5% in rats).[5] Ensure your route of administration and dosage are consistent with those reported in the literature to achieve sufficient target engagement.

- Metabolism: BMS-986169 has a short plasma half-life and is subject to metabolism.[5] The
 timing of your behavioral assessment relative to drug administration is critical. The
 antidepressant-like effects in some tests were observed 24 hours after a single acute
 dose.[1][3]
- Animal Model and Strain: Ensure the animal model and strain you are using are appropriate and have been previously shown to be sensitive to NMDA receptor modulators.

Problem 3: Observing unexpected side effects, such as hyperlocomotion.

- Question: My animals are showing hyperlocomotion after administration of BMS-986169. Is this a known effect?
- Answer: BMS-986169 was specifically noted for not producing ketamine-like hyperlocomotion or abnormal behaviors in mice and cynomolgus monkeys in preclinical studies.[1][3] If you are observing this, it could be due to:
 - Off-target effects at high doses: Ensure your dose is within the therapeutic range. While BMS-986169 is highly selective for GluN2B, extremely high concentrations could potentially lead to off-target effects.[1][3]
 - Vehicle effects: The vehicle used for administration could be causing behavioral changes.
 Run a vehicle-only control group to rule this out.
 - Metabolites: While the major metabolites have been reported to have no significant offtarget activity, their full behavioral profile may not be completely characterized.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of BMS-986169



Parameter	Species/System	Value	Reference
GluN2B Binding Affinity (Ki)	Human	4.03 - 6.3 nM	[1][3]
Rat	4.0 nM	[4][7]	
GluN2B Functional Inhibition (IC50)	Human (in Xenopus oocytes)	24.1 nM	[1][3]
hERG Channel Inhibition (IC50)	Human	28.4 μΜ	[1][3]

Table 2: Pharmacokinetic Properties of BMS-986169

Species	Route	Clearanc e	Volume of Distributi on	Plasma Half-life	Oral Bioavaila bility (F)	Referenc e
Mouse	IV	High	High	Short	-	[5]
Rat	IV	High	Moderate	Short	2.5%	[5]
Monkey	IV	Moderate	Moderate	Short	-	[5]
Dog	IV	Moderate	Moderate	Short	-	[5]

Experimental Protocols

Mouse Forced Swim Test (FST)

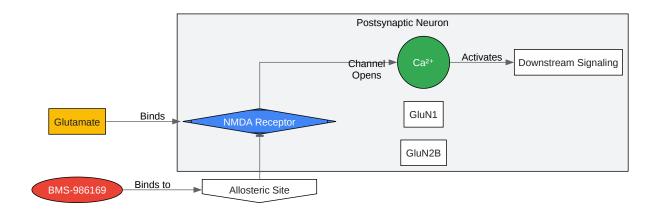
This protocol is a generalized representation based on standard methodologies and the reported outcomes for **BMS-986169**.

- Animals: Male CD-1 mice are commonly used.
- Drug Administration: Administer BMS-986169 or its prodrug BMS-986163 intravenously at the desired dose. A vehicle control group should be included.



- Test Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
- Procedure: 24 hours after drug administration, place each mouse into the cylinder for a 6minute session. The session is typically recorded for later scoring.
- Scoring: The duration of immobility (defined as the lack of all movement except for that required to keep the head above water) is scored during the last 4 minutes of the 6-minute test.
- Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.[1][3]

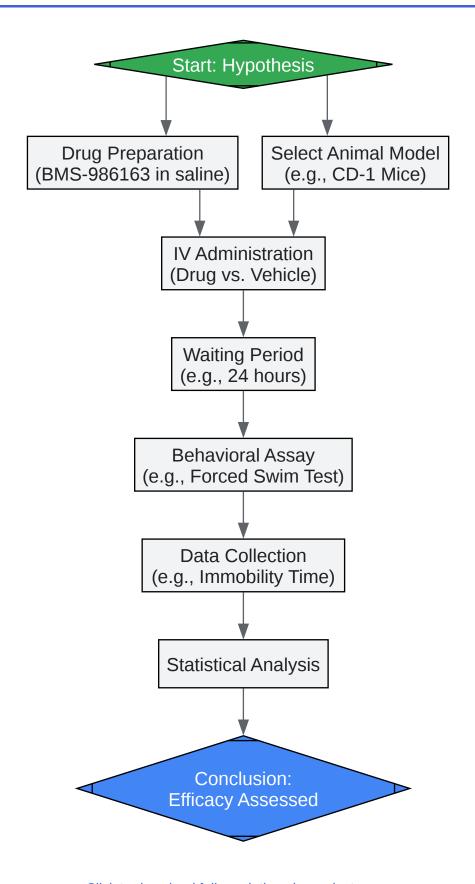
Visualizations



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Caption: Mechanism of action of BMS-986169 on the NMDA receptor.

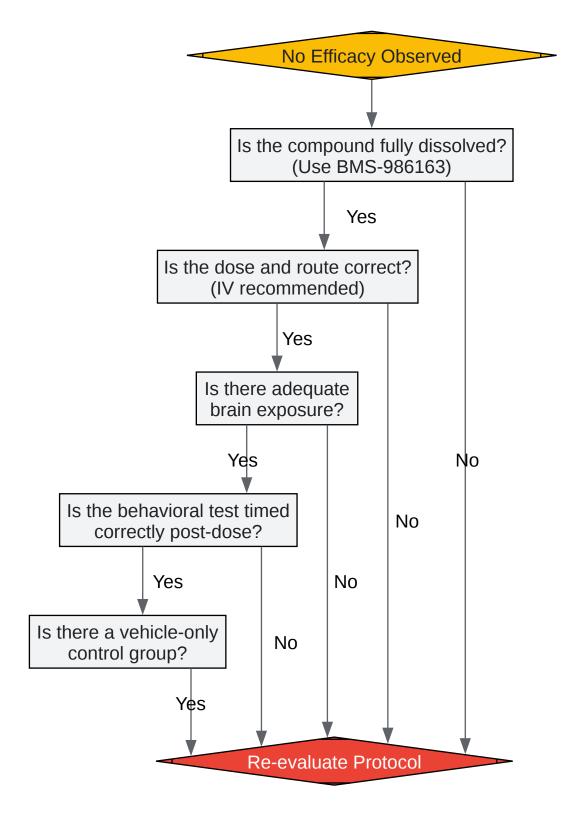




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Caption: Experimental workflow for a typical in vivo efficacy study.





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Caption: Troubleshooting logic for lack of in vivo efficacy.



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